![molecular formula C19H18ClN3O B12924230 5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine CAS No. 140454-81-5](/img/structure/B12924230.png)
5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the development of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine typically involves the following steps:
Substitution Reaction: The next step involves the substitution of the chlorine atom at the 5-position with a phenoxybenzyl group.
Final Product: The final product, 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine, is obtained after purification and characterization.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the development of agrochemicals, such as insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-ethyl-2-methyl-N-(2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Exhibits potent insecticidal activity.
5-Chloro-6-ethyl-2-methyl-N-(2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Shows potent activities against specific pests.
Uniqueness
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other pyrimidine derivatives .
Propiedades
Número CAS |
140454-81-5 |
|---|---|
Fórmula molecular |
C19H18ClN3O |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
5-chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18ClN3O/c1-2-17-18(20)19(23-13-22-17)21-12-14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,21,22,23) |
Clave InChI |
JUYWFWYWVZHIME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
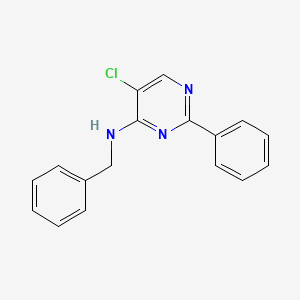
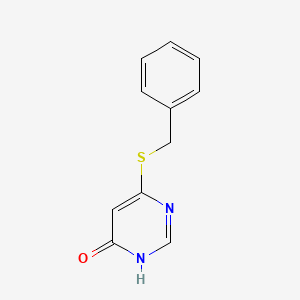
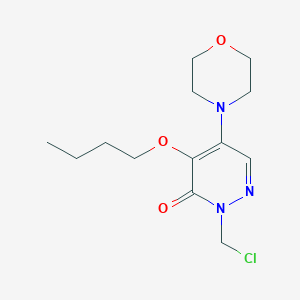
![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

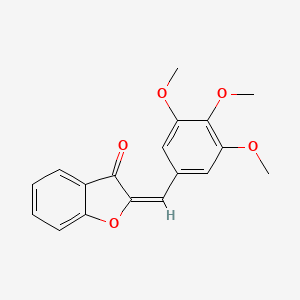
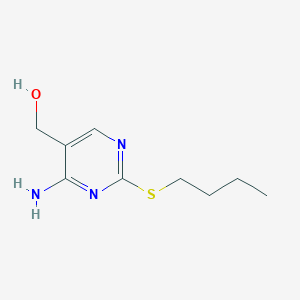
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
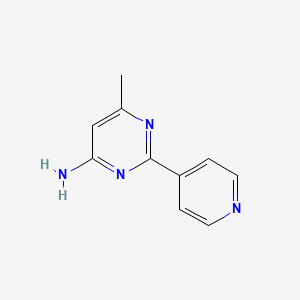
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
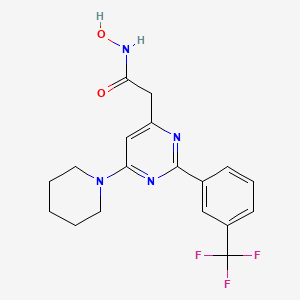

![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
